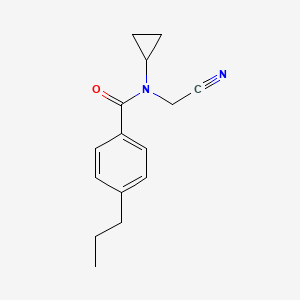
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide, also known as CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. It was first synthesized by researchers at the University of Alberta in Canada, and has since gained attention for its potential applications in treating various neurological disorders.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down the neurotransmitter GABA. By inhibiting this enzyme, N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide leads to an increase in GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have positive effects on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide is that it is a highly specific inhibitor of GABA aminotransferase, which means that it can be used to selectively target this enzyme without affecting other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various neurological disorders.
One of the limitations of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide is that it has a relatively short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain. This can make it difficult to use in clinical settings, as patients may need to take the drug multiple times per day.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Finally, there is ongoing research into developing more potent and longer-lasting inhibitors of GABA aminotransferase, which could have important implications for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide involves several steps, including the reaction of 4-propylbenzoyl chloride with cyclopropylamine to form N-cyclopropyl-4-propylbenzamide. This intermediate is then reacted with cyanomethyl magnesium bromide to produce the final product, N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including epilepsy, addiction, and anxiety. It works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. This leads to an increase in GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17(11-10-16)14-8-9-14/h4-7,14H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBJQFDUWPLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

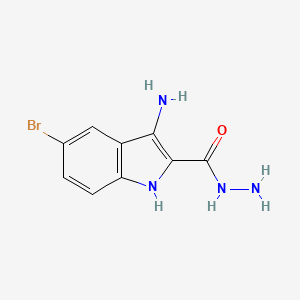
![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
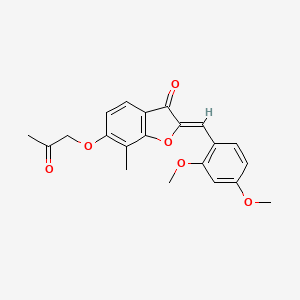
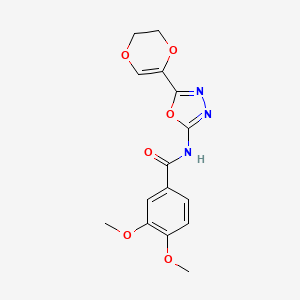
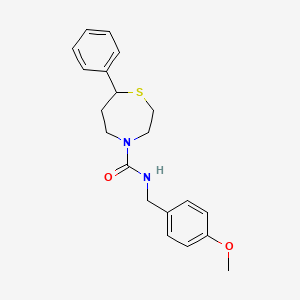
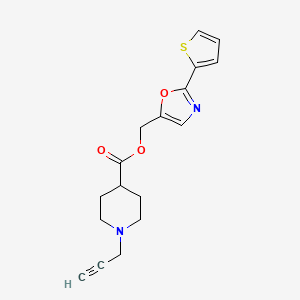
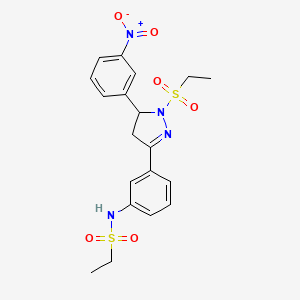
![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)
![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)

![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)

